2-Benzyl-5-butyl-5-ethyl-1,3-dioxane is a chemical compound with the molecular formula and a molecular weight of approximately 262.4 g/mol. This compound is classified under the category of dioxanes, which are cyclic ethers characterized by a dioxane ring structure. The compound is identified by the CAS number 93776-91-1 and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under the number 298-018-9. Its primary applications are in industry, although specific uses are not extensively documented in available literature .
The molecular structure of 2-benzyl-5-butyl-5-ethyl-1,3-dioxane features a dioxane ring with substituents that include a benzyl group and two alkyl groups (butyl and ethyl). The structure can be represented using its canonical SMILES notation: CCCCCC1(COC(OC1)CC2=CC=CC=C2)CC, indicating the arrangement of carbon and oxygen atoms within the molecule.
This structure contributes to its physical properties and potential reactivity .
The chemical reactivity of 2-benzyl-5-butyl-5-ethyl-1,3-dioxane is influenced by its functional groups. Dioxanes can undergo various reactions typical for ethers, such as:
Specific reaction conditions and products for 2-benzyl-5-butyl-5-ethyl-1,3-dioxane have not been extensively documented, suggesting that further experimental studies could elucidate its behavior under different chemical environments .
The mechanism of action for compounds like 2-benzyl-5-butyl-5-ethyl-1,3-dioxane typically involves interactions at a molecular level that may influence biological systems or chemical processes. While detailed mechanisms specific to this compound are not readily available, compounds containing similar structures often exhibit:
Understanding the precise mechanism would require targeted pharmacological studies and assays to evaluate biological activity .
The physical properties of 2-benzyl-5-butyl-5-ethyl-1,3-dioxane include:
The chemical properties include:
Further characterization through spectroscopic methods (e.g., NMR, IR) would provide more insights into its physical state and behavior .
2-Benzyl-5-butyl-5-ethyl-1,3-dioxane finds applications primarily in industrial settings. While specific scientific uses are not extensively documented, compounds with similar structures often serve as:
Future research could explore additional applications in pharmaceuticals or materials science, leveraging its unique structural features .
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2